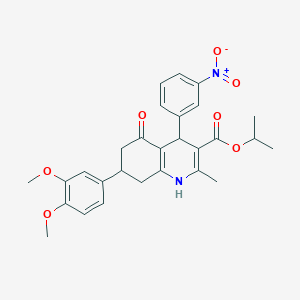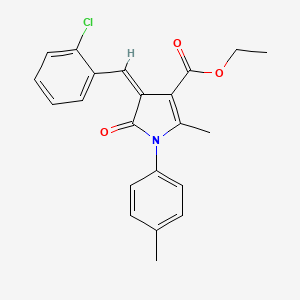![molecular formula C30H32N2O4 B11638375 2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11638375.png)
2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El N-(triciclo[3311~3,7~]dec-1-ilcarbonil)triptofanato de 2-oxo-2-feniletilo es un compuesto orgánico complejo con una estructura única que combina un grupo feniletilo, una porción de triciclodecano y un derivado de triptofano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(triciclo[3.3.1.1~3,7~]dec-1-ilcarbonil)triptofanato de 2-oxo-2-feniletilo generalmente implica varios pasos. El proceso comienza con la preparación de la porción de triciclodecano, que luego se acopla con el grupo feniletilo. El paso final implica la incorporación del derivado de triptofano bajo condiciones de reacción específicas, como temperatura y pH controlados .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza al tiempo que minimizan el tiempo y el costo de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El N-(triciclo[3.3.1.1~3,7~]dec-1-ilcarbonil)triptofanato de 2-oxo-2-feniletilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio) y nucleófilos (p. ej., haluros). Las reacciones generalmente se llevan a cabo bajo condiciones controladas, como temperaturas y niveles de pH específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El N-(triciclo[3.3.1.1~3,7~]dec-1-ilcarbonil)triptofanato de 2-oxo-2-feniletilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se están realizando investigaciones para explorar sus posibles efectos terapéuticos, como propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del N-(triciclo[3.3.1.1~3,7~]dec-1-ilcarbonil)triptofanato de 2-oxo-2-feniletilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a varios efectos biológicos. Las vías involucradas en estas acciones son complejas y pueden incluir transducción de señales y expresión genética .
Comparación Con Compuestos Similares
Compuestos similares
Bromuro de 2-metil-1-(2-oxo-2-feniletilo)piridinio: Este compuesto comparte el grupo feniletilo pero difiere en su estructura de piridinio.
Compuestos que contienen imidazol: Estos compuestos tienen una estructura central diferente pero pueden exhibir actividades biológicas similares.
Singularidad
El N-(triciclo[3.3.1.1~3,7~]dec-1-ilcarbonil)triptofanato de 2-oxo-2-feniletilo es único debido a su combinación de una porción de triciclodecano y un derivado de triptofano, que imparte propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C30H32N2O4 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
phenacyl 2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C30H32N2O4/c33-27(22-6-2-1-3-7-22)18-36-28(34)26(13-23-17-31-25-9-5-4-8-24(23)25)32-29(35)30-14-19-10-20(15-30)12-21(11-19)16-30/h1-9,17,19-21,26,31H,10-16,18H2,(H,32,35) |
Clave InChI |
MRSKWHWBMYWJEF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OCC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11638292.png)
![methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11638296.png)
![Ethyl 4-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11638298.png)

![4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638314.png)

![ethyl (2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11638324.png)
![(7Z)-3-(3-acetylphenyl)-7-(pyridin-3-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11638327.png)
![1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B11638333.png)

![Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638354.png)
![ethyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11638362.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638368.png)
